Idarubicin

概要

説明

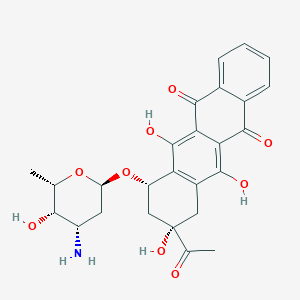

イダルビシンは、主に急性骨髄性白血病の治療に用いられるアントラサイクリン系抗悪性腫瘍剤です。 それは、ダウノルビシンの合成誘導体であり、C-4位にメトキシ基がないことで特徴付けられ、脂溶性と細胞への取り込みが向上します 。 この化合物は、強力な細胞毒性作用とDNAにインターカレーションする能力で知られており、それによって核酸合成を阻害します .

2. 製法

合成経路と反応条件: イダルビシンは、ダウノルビシンから脱メチル化プロセスを経て合成されます。 重要なステップは、C-4位にあるメトキシ基を除去することです。これは、水素原子置換を用いて達成されます 。 このプロセスには通常、特定の反応条件、例えば強酸または強塩基の使用、および中間体の安定性を確保するための制御された温度が必要となります。

工業的生産方法: イダルビシンの工業的生産には、収率と純度を最大化するために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、最終生成物を単離するための結晶化やクロマトグラフィーなどの複数の精製ステップが含まれます。 生産はまた、化合物の安全性と有効性を確保するために厳しい規制基準に従っています .

準備方法

Synthetic Routes and Reaction Conditions: Idarubicin is synthesized from daunorubicin through a demethoxylation process. The key step involves the removal of the methoxy group at the C-4 position, which is achieved using a hydrogen atom substitution . This process typically requires specific reaction conditions, including the use of strong acids or bases and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The production also adheres to stringent regulatory standards to ensure the safety and efficacy of the compound .

化学反応の分析

反応の種類: イダルビシンは、次のものを含むいくつかのタイプの化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を含み、酸化された誘導体の生成につながります。

還元: この反応は、電子の獲得または酸素の除去を含み、化合物の還元された形態をもたらします。

一般的な試薬と条件:

酸化: 一般的な試薬には、酸性条件下での過酸化水素と過マンガン酸カリウムが含まれます。

還元: 一般的な試薬には、制御された温度下での水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

生成される主要な生成物: これらの反応から生成される主な生成物には、それぞれが異なる化学的および生物学的特性を持つ、イダルビシンのさまざまな酸化された、還元された、および置換された誘導体が含まれます .

4. 科学研究への応用

イダルビシンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Acute Myeloid Leukemia (AML)

Idarubicin is frequently used in the treatment of AML, both as a single agent and in combination regimens. Studies have shown that this compound combined with cytarabine results in higher complete remission rates compared to cytarabine alone.

In a randomized trial comparing this compound with high-dose daunorubicin, both treatments yielded comparable outcomes in terms of complete remission and overall survival rates .

Acute Lymphoblastic Leukemia (ALL)

This compound has also been evaluated for its effectiveness in treating ALL. Its use has been associated with improved outcomes compared to other anthracyclines.

In pediatric patients, this compound has shown promising results, achieving complete remission rates similar to those observed in adults .

Case Study 1: Refractory Acute Myeloid Leukemia

A retrospective study involving 21 patients with refractory acute myeloid leukemia treated with a regimen of decitabine followed by this compound and cytarabine reported a complete remission rate of 47.6%. The study highlighted this compound's role in enhancing the efficacy of treatment protocols for challenging cases .

Case Study 2: Combination Therapy

In another study focusing on patients with acute lymphoblastic leukemia, this compound was used in combination with other chemotherapeutic agents. The results indicated that early intensive use of this compound improved patient outcomes significantly compared to traditional regimens .

Safety and Adverse Effects

While this compound is effective, it is not without risks. Common adverse effects include:

- Hematological Toxicity : Neutropenia and thrombocytopenia are prevalent.

- Cardiotoxicity : Although less than that associated with daunorubicin, monitoring is essential.

- Gastrointestinal Effects : Nausea and vomiting may occur.

作用機序

イダルビシンは、複数のメカニズムを通じてその効果を発揮します。

DNAインターカレーション: イダルビシンはDNAにインターカレーションし、核酸の正常な構造と機能を破壊します.

トポイソメラーゼII阻害: それはトポイソメラーゼII酵素を阻害し、DNA鎖の再結合を防ぎ、DNA断片化につながります.

フリーラジカル生成: イダルビシンは、DNAを含む細胞成分に酸化損傷を引き起こすフリーラジカルを生成します.

これらのメカニズムは、複合体の抗有糸分裂および細胞毒性作用に共同して貢献し、白血病の治療に効果的です .

6. 類似の化合物との比較

イダルビシンは、しばしばダウノルビシンやドキソルビシンなどの他のアントラサイクリンと比較されます。 重要な違いは次のとおりです。

ダウノルビシン: 構造は似ていますが、C-4位にメトキシ基が存在するため、脂溶性が低くなります.

ドキソルビシン: 広範囲な抗腫瘍活性で知られていますが、心臓毒性がより高いことが関連しています.

イダルビシンの独自の構造的特徴と脂溶性の向上は、その独特の薬物動態的および薬力学的特性に貢献し、白血病の治療において貴重な薬剤となっています .

類似化合物との比較

Idarubicin is often compared with other anthracyclines, such as daunorubicin and doxorubicin. Key differences include:

Daunorubicin: Similar in structure but less lipophilic due to the presence of a methoxy group at the C-4 position.

Doxorubicin: Known for its broad-spectrum antitumor activity but associated with higher cardiotoxicity.

This compound’s unique structural features and enhanced lipophilicity contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable agent in the treatment of leukemia .

生物活性

Idarubicin (IDA) is an anthracycline derivative widely used in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Its biological activity is primarily attributed to its ability to intercalate into DNA, inhibit topoisomerase II, and induce apoptosis in cancer cells. This article explores the pharmacokinetics, mechanisms of action, combination therapies, and case studies related to this compound's efficacy.

Pharmacokinetics and Metabolism

This compound is administered either intravenously or orally, with its pharmacokinetics significantly influenced by the route of administration and patient-specific factors such as liver and kidney function. A study involving 21 patients demonstrated that after intravenous administration of 12 mg/m², IDA exhibited a triphasic decay pattern in plasma levels. The main metabolite identified was 13C-reduced this compound (IDAol), which reached plasma concentrations 2-12 times higher than the parent compound .

The pharmacokinetic parameters observed were as follows:

| Parameter | Group N (Normal Function) | Group L (Liver Metastases) | Group R (Kidney Dysfunction) | Group LR (Both Dysfunction) |

|---|---|---|---|---|

| Plasma Clearance (l/h) | 122.8 ± 44.0 | 104.4 ± 27.7 | 83.4 ± 18.3 | Not reported |

| Terminal Half-life (h) | 41.3 ± 10.1 | 47.0 ± 7.4 | 55.8 ± 8.2 | Not reported |

| Mean Residence Time (h) | 63.6 ± 10.8 | 69.9 ± 10.2 | 83.2 ± 10.9 | Not reported |

This data indicates that renal function significantly affects IDA clearance, highlighting the importance of monitoring kidney function in patients receiving this treatment .

This compound's primary mechanism involves intercalating into DNA strands, which disrupts the normal function of topoisomerase II—an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptotic pathways in cancer cells . Additionally, IDA induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxic effects.

Combination Therapies

Research has shown that combining this compound with other agents can enhance its efficacy against cancer cells:

- Triptolide : A study revealed that low-dose triptolide combined with this compound significantly increased apoptosis in leukemic stem cell-like cells derived from AML cell lines. The combination exhibited a synergistic effect, enhancing cytotoxicity compared to this compound alone .

- Antimicrobial Activity : this compound has also demonstrated antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial lipid bilayers and inhibits DNA topoisomerase IIA, showing potential as an adjunctive therapy in treating infections alongside cancer treatments .

Case Studies

- Acute Myeloid Leukemia : In a clinical setting, this compound is often used in combination regimens for AML treatment. A notable case involved a patient achieving complete remission after receiving this compound combined with cytarabine, demonstrating the drug's effectiveness in aggressive leukemias.

- Chronic Myeloid Leukemia : Another case study highlighted the use of this compound in conjunction with targeted therapies for chronic myeloid leukemia (CML), where it was found to enhance the overall response rate while reducing relapse rates.

特性

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXDZDZNSLXDNA-TZNDIEGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57852-57-0 (Hydrochloride) | |

| Record name | Idarubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023142 | |

| Record name | Idarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.72e-01 g/L | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Idarubicin has antimitotic and cytotoxic activity through a number of proposed mechanisms of action: Idarubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |

| Record name | Idarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

58957-92-9 | |

| Record name | Idarubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58957-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Idarubicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058957929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Idarubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Idarubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IDARUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRP63D75JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Idarubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015308 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。